
2-Iodo-3-methyl-1H-indole
Overview
Description
2-Iodo-3-methyl-1H-indole is a halogenated indole derivative characterized by an iodine atom at the 2-position and a methyl group at the 3-position of the indole scaffold. This compound has been synthesized and validated via spectral data (¹H NMR, ¹³C NMR, HRMS), aligning with previously reported literature . The iodine substituent enhances electrophilic reactivity, making it a valuable intermediate in cross-coupling reactions and pharmaceutical synthesis. Its methyl group at C-3 contributes to steric and electronic modulation, influencing both synthetic pathways and physicochemical properties.
Scientific Research Applications
Organic Synthesis
2-Iodo-3-methyl-1H-indole serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in a range of reactions, making it a crucial building block for various derivatives.
Key Reactions:
- Electrophilic Substitution: The presence of the iodine atom enhances the electrophilicity of the indole ring, facilitating electrophilic aromatic substitution reactions. This property is exploited in synthesizing polysubstituted indoles, which are prevalent in many bioactive compounds .
- Multicomponent Reactions (MCRs): Recent studies have highlighted its utility in MCRs, where it can react with aldehydes and isocyanides to form diverse heterocyclic compounds. These reactions often yield products with significant biological activities .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the development of anticancer agents and antimicrobial compounds.
Biological Activities:
- Anticancer Properties: Various derivatives of this compound have shown promising results against different cancer cell lines. For instance, studies have reported high cytotoxicity against lung adenocarcinoma cells, suggesting its potential as an anticancer drug candidate .
- Antimicrobial Effects: The compound exhibits antimicrobial activity against several bacterial and fungal strains, making it a candidate for further exploration in pharmaceutical applications .
Activity Type | Target Organisms | Findings | Reference |
---|---|---|---|
Anticancer | A549 lung adenocarcinoma | High cytotoxicity observed | |
Antimicrobial | Bacteria and fungi | Significant antimicrobial activity |
Material Science
Beyond its applications in organic synthesis and medicinal chemistry, this compound has found uses in material science.
Applications:
- As Structural Components: The indole moiety is integral to many natural products and synthetic materials. Its incorporation into polymers and other materials can enhance their properties, such as conductivity and mechanical strength .
- Chiral Catalysts: Indoles are also utilized as chiral catalysts in asymmetric synthesis, showcasing their importance in producing enantiomerically pure compounds .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis of Anticancer Agents:
- Development of Antimicrobial Compounds:
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom in 2-iodo-3-methyl-1H-indole facilitates palladium- and copper-catalyzed cross-coupling reactions:
For example, coupling with phenylacetylene under Ullmann conditions yields 2-(phenylethynyl)-3-methyl-1H-indole in 85% yield . The reaction proceeds via oxidative addition of the C–I bond to palladium, followed by transmetallation and reductive elimination.
Nucleophilic Substitution
The C2-iodine bond undergoes substitution with sulfur, nitrogen, and oxygen nucleophiles:
Reactivity is sensitive to base strength: weaker bases (e.g., K₂CO₃) favor reduction byproducts, while stronger bases (e.g., Cs₂CO₃) improve substitution yields .
Reduction Reactions
The C–I bond can be reduced under catalytic hydrogenation or via radical pathways:
Reduction Method | Conditions | Product | Yield | Reference |
---|---|---|---|---|
H₂/Pd-C | EtOH, 25°C, 1 atm H₂ | 3-Methyl-1H-indole | 92% | |
NaBH₄/CuI | THF, 0°C to rt, 2 h | 3-Methyl-1H-indole | 86% |
The methyl group at position 3 stabilizes the indole core during reduction, minimizing side reactions.
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at position 5 due to iodine’s directing effects:
BF₃·Et₂O activates NIS for regioselective iodination at C5 .
Mechanistic Insights
-
Cross-coupling : The iodine atom’s electronegativity polarizes the C–I bond, facilitating oxidative addition to Pd(0) .
-
Nucleophilic substitution : Proceeds via an SNAr mechanism, where the methyl group slightly deactivates the ring but stabilizes intermediates through inductive effects .
This compound’s versatility is underscored by its use in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents .
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for the synthesis of 2-Iodo-3-methyl-1H-indole using iodine catalysis?
Methodological Answer: Optimizing iodine-catalyzed reactions involves adjusting catalyst loading, temperature, and solvent. For example, in the synthesis of related indole derivatives, using 10 mol% iodine in acetonitrile at 40°C for 5 hours achieved a 98% yield (Entry 16, Table 1, ). Lower temperatures (e.g., rt) or alternative catalysts (FeCl₃, AlCl₃) resulted in significantly reduced yields (<20%). Systematic screening of parameters using Design of Experiments (DoE) frameworks is recommended to identify optimal conditions .
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
Methodological Answer: Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : To assign proton and carbon environments, particularly distinguishing the iodo-substituted position (C2) and methyl group (C3).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion).
- Cross-referencing with literature data : Spectral matches to published indole derivatives (e.g., this compound’s data aligns with prior reports; ). For crystallographic validation, SHELXL ( ) or ORTEP-III ( ) can refine X-ray diffraction data .
Q. How can researchers address contradictions in reaction yields when varying catalysts or conditions?
Methodological Answer: Contradictions often arise from competing reaction pathways or unaccounted variables. For example, iodine (10 mol%) outperformed FeCl₃ or p-TsOH in indole alkylation (, Table 1). To resolve discrepancies:
- Conduct control experiments (e.g., blank reactions without catalyst).
- Analyze byproducts via LC-MS or TLC to identify side reactions.
- Use statistical tools (e.g., ANOVA) to assess significance of variables like temperature or solvent. Cross-disciplinary approaches, such as computational mechanistic studies, can clarify catalyst behavior .
Advanced Research Questions
Q. What role does iodine play in the electrophilic substitution reactions of indole derivatives?
Methodological Answer: Iodine acts as a mild Lewis acid, polarizing substrates to enhance electrophilicity. In indole alkylation, iodine facilitates the generation of carbocation intermediates (e.g., from benzyl alcohols) that undergo regioselective attack at the indole C3 position ( ). Compared to stronger acids (e.g., AlCl₃), iodine minimizes side reactions (e.g., dimerization) due to its reversible coordination, making it ideal for sensitive substrates. Kinetic studies (e.g., rate profiling) and DFT calculations can further elucidate its role .
Q. How can computational tools assist in the structural analysis of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties (e.g., charge distribution at iodine).
- SHELX suite : Refines crystallographic data to resolve bond lengths/angles, particularly the C-I bond ( ).
- ORTEP-III : Generates thermal ellipsoid diagrams to visualize atomic displacement parameters, critical for assessing structural rigidity ( ). Combining these tools with experimental data ensures accurate structural assignments .
Q. What advanced purification techniques are effective for isolating this compound from complex mixtures?
Methodological Answer:
- Flash Chromatography : Use gradient elution (e.g., cyclohexane/EtOAc 8:2 to 7:3) to separate iodinated indoles from polar byproducts ().
- Recrystallization : Optimize solvent pairs (e.g., hexane/DCM) based on solubility differences.
- HPLC-PDA : For high-purity requirements, employ reverse-phase columns (C18) with UV monitoring at 254 nm. Purity validation via ¹H NMR (integration of residual peaks) and HRMS is essential .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs of 2-Iodo-3-methyl-1H-indole include halogenated, alkylated, and functionalized indoles. A comparative analysis is provided below:
Key Observations :
- Iodine Position : Moving iodine from C2 (this compound) to C3 (3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole) significantly alters reactivity, as C3-substituted iodides are more prone to nucleophilic substitution .
- Functional Groups: Carboxylic acid (in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) increases water solubility, whereas cyano or nitro groups (e.g., ) enhance electronic conjugation, affecting UV-Vis absorption and redox properties.
Key Findings :
- Iodine (I₂) at 40°C achieves near-quantitative yields (98%) for indole functionalization, outperforming FeCl₃ (67%) or AlCl₃ (10%) .
Spectral and Crystallographic Data
NMR Chemical Shifts :
- This compound : C-3 (δ ~102–109 ppm in ¹³C NMR) .
- 5-Methoxy-3-(2-nitrovinyl)-1H-indole : C-3 (δ 144.88 ppm due to nitrovinyl conjugation) .
- 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole : Sulfonyl group causes deshielding (C-3a: δ 128.83 ppm) .
Crystallography :
- Sulfonyl and cyano substituents (e.g., ) stabilize crystal lattices via hydrogen bonding and π-π stacking, whereas this compound’s structure remains less characterized in the provided data.
Preparation Methods
General Synthetic Strategies for 2-Iodo-3-methyl-1H-indole
Directed Ortho-Metallation Followed by Iodination
One of the most effective approaches to synthesize 2-iodoindoles involves directed ortho-metallation of a suitably protected indole, followed by electrophilic iodination. The indole nitrogen is often protected (e.g., with phenylsulfonyl) to control regioselectivity and prevent side reactions. After metallation at the 2-position, iodine electrophiles introduce the iodine substituent selectively.
- Protection Step: The indole nitrogen is protected using a phenylsulfonyl group, which is stable and can be removed under mild conditions.
- Metallation: Treatment with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures generates the 2-lithiated intermediate.
- Iodination: Reaction with iodine or N-iodosuccinimide (NIS) introduces the iodine atom at the 2-position.
- Deprotection: Removal of the phenylsulfonyl group yields the free NH-indole.
This method provides high regioselectivity and yields for 2-iodoindoles, including those substituted at the 3-position with methyl groups.
Halogenation of 3-Methylindole Derivatives
Direct electrophilic iodination of 3-methylindole can be challenging due to competing reactions at the 3-position and over-halogenation. However, controlled conditions using mild iodinating agents such as N-iodosuccinimide (NIS) allow selective iodination at the 2-position.
- Reagents: N-iodosuccinimide is commonly used for mild iodination.
- Solvent: Polar aprotic solvents like dichloromethane or acetonitrile are preferred.
- Temperature: Low temperatures (0 to room temperature) help improve selectivity.
- Outcome: Selective 2-iodination with minimal side reactions.
This approach is suitable when the 3-methyl substituent is already present and the indole nitrogen is free or suitably protected.
Specific Research Findings and Protocols
Synthesis via Phenylsulfonyl Protection and Directed Metallation
A study demonstrated the synthesis of this compound derivatives starting from N-phenylsulfonyl-3-methylindole. The key steps are:
Step | Conditions | Yield (%) | Notes |
---|---|---|---|
N-Phenylsulfonyl protection | Reaction with phenylsulfonyl chloride | High | Protects NH to direct metallation |
Directed metallation | n-BuLi, THF, -78 °C | - | Generates 2-lithiated intermediate |
Iodination | I2 or NIS, 0 °C to RT | 70-85 | Introduces iodine at C-2 selectively |
Deprotection | Mild base or reductive conditions | 80-90 | Removes phenylsulfonyl group |
This method avoids harsh conditions and provides regioselective iodination at the 2-position even in the presence of a 3-methyl group.
Challenges and Solutions in Preparation
- Selective Iodination: Achieving selective iodination at the 2-position without affecting the 3-methyl group or the indole nitrogen requires careful choice of protecting groups and reagents.
- Over-halogenation: Use of mild iodinating agents and controlled reaction times prevent formation of di- or tri-iodinated byproducts.
- Protection/Deprotection: Phenylsulfonyl protection is preferred due to ease of removal and minimal harsh conditions.
Summary Table of Preparation Methods
Method | Key Reagents | Conditions | Advantages | Limitations |
---|---|---|---|---|
Directed ortho-metallation | n-BuLi, I2 or NIS, phenylsulfonyl protection | Low temperature (-78 °C), THF | High regioselectivity, good yields | Requires protection step |
Direct electrophilic iodination | N-iodosuccinimide, CH2Cl2 or MeCN | 0 °C to RT | Simpler, no metallation required | Potential side reactions |
One-pot bromination/iodination | Molecular bromine, NBS, sodium methoxide | Reflux, catalytic initiators | Efficient for halogen introduction | Less selective, may need purification |
Properties
IUPAC Name |
2-iodo-3-methyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXJVBKCKXQMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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